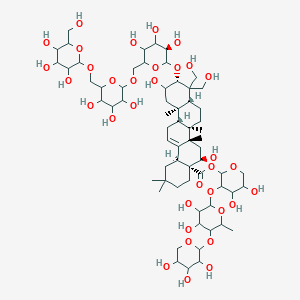

Platycoside G1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C64H104O34 |

|---|---|

分子量 |

1417.5 g/mol |

IUPAC 名称 |

[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(3R)-3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23?,25-,26?,27?,28?,29?,30?,31?,32+,33+,34+,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47+,48?,49?,50?,51-,52?,53?,54?,55?,56?,57?,60+,61+,62+,64+/m0/s1 |

InChI 键 |

UTBMWMLXRNXHHQ-VMYVNKNFSA-N |

手性 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(CC([C@@H](C7(CO)CO)OC8[C@@H](C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling Platycoside G1: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Platycoside G1, a significant triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorum. Also known as Deapi-platycoside E, this compound has garnered scientific interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This document details the discovery, comprehensive isolation protocols, and the current understanding of the molecular pathways influenced by this compound.

Discovery and Physicochemical Properties

This compound is a naturally occurring triterpenoid saponin first identified in the roots of Platycodon grandiflorum, a perennial flowering plant widely used in traditional Asian medicine.[1] Its chemical structure has been elucidated through various spectroscopic techniques, revealing a complex glycosidic arrangement attached to a triterpene aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | Deapi-platycoside E | [1] |

| CAS Number | 849758-42-5 | [1] |

Quantitative Analysis of this compound in Platycodon grandiflorum

The concentration of this compound can vary depending on the part of the plant and the extraction method employed. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS) is a common method for the quantitative analysis of this compound in plant extracts.

Table 2: this compound Content in Platycodon grandiflorum

| Plant Part | Extraction Method | This compound Content | Source |

| Roots (with peel) | Not specified | 266.56 ± 26.94 mg/100 g DW | [2] |

| Roots (without peel) | Not specified | 233.41 ± 4.97 mg/100 g DW | [2] |

| Stems | Not specified | 116.33 ± 1.39 mg/100 g DW | [2] |

| Water Extract of Roots | Aqueous decoction | 292.56 ± 14.26 µg/g | [3] |

DW: Dry Weight

Experimental Protocols

Extraction of Crude Saponins (B1172615) from Platycodon grandiflorum Roots

This protocol outlines a general procedure for the extraction of a saponin-rich fraction from the roots of Platycodon grandiflorum.

Materials:

-

Dried and powdered roots of Platycodon grandiflorum

-

75% Ethanol (B145695) (EtOH)

-

Distilled water

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Macerate the dried and powdered roots of Platycodon grandiflorum with 75% ethanol at room temperature for 24 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Suspend the resulting aqueous concentrate in distilled water.

-

Lyophilize the aqueous suspension to obtain the crude saponin extract.

Isolation and Purification of this compound

This protocol describes a multi-step chromatographic procedure for the isolation and purification of this compound from the crude saponin extract. This is a composite protocol based on methods used for other platycosides and may require optimization.

a) Column Chromatography (Initial Fractionation)

Materials:

-

Crude saponin extract

-

Silica (B1680970) gel (200-300 mesh)

-

Glass column

-

Solvents: Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH), Water (H₂O)

Procedure:

-

Dissolve the crude saponin extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Pack a glass column with silica gel slurried in chloroform.

-

Load the dried extract-silica gel mixture onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol and then water. A typical gradient might be CHCl₃-MeOH (e.g., 9:1, 8:2, 7:3 v/v) followed by CHCl₃-MeOH-H₂O mixtures.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

-

This compound-enriched fraction from column chromatography

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column

-

Solvents: Acetonitrile (B52724) (ACN), Water (H₂O) with 0.1% formic acid (optional)

Procedure:

-

Dissolve the enriched fraction in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution program with acetonitrile and water. A typical gradient could be from 10% to 100% acetonitrile over 30-40 minutes.

-

Inject the sample and collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system with a this compound standard.

-

Combine the collected fractions containing pure this compound.

-

Remove the solvent under reduced pressure and lyophilize to obtain pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are employed to elucidate the complete structure, including the stereochemistry of the aglycone and the sequence and linkages of the sugar moieties.

Experimental and Logical Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Chemical Architecture of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This compound, also known as Deapi-platycoside E, has garnered interest for its potential antioxidant properties. The elucidation of its complex structure is paramount for understanding its bioactivity and for the development of potential therapeutic applications.

This document details the multifaceted analytical approach required for the comprehensive structural characterization of this compound, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical hydrolysis.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involves the determination of its fundamental physicochemical properties and the acquisition of spectroscopic data.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1][2] |

| Molecular Weight | 1417.49 g/mol | [1][2] |

| Observed Mass (UPLC-QTOF/MS) | m/z 1416.6409 [M-H]⁻ | [3] |

Spectroscopic Analysis: Unveiling the Core Structure

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aglycone Moiety of this compound in Pyridine-d₅ *

| Position | ¹³C (δc) | ¹H (δH) | Position | ¹³C (δc) | ¹H (δH) |

| 1 | ~45.0 | ~1.4-2.1 | 16 | ~74.0 | ~5.0-5.3 |

| 2 | ~70.0 | ~4.7 | 17 | ~49.5 | - |

| 3 | ~85.0 | ~4.5 | 18 | ~41.5 | ~3.5 |

| 4 | ~48.0 | - | 19 | ~47.0 | ~2.7 |

| 5 | ~47.5 | ~1.9 | 20 | ~31.0 | ~1.3 |

| 6 | ~19.0 | ~1.9, 1.3 | 21 | ~36.0 | ~2.4 |

| 7 | ~33.5 | ~1.6, 1.4 | 22 | ~32.0 | ~2.2-2.3 |

| 8 | ~40.0 | - | 23 | ~63.5 | ~5.0, 3.5 |

| 9 | ~47.5 | ~1.9 | 24 | ~15.0 | ~1.1 |

| 10 | ~37.0 | - | 25 | ~17.5 | ~1.3 |

| 11 | ~24.0 | ~2.1, 2.0 | 26 | ~17.5 | ~1.1 |

| 12 | ~123.0 | ~5.6 | 27 | ~27.0 | ~1.5 |

| 13 | ~144.5 | - | 28 | ~176.0 | - |

| 14 | ~42.0 | - | 29 | ~33.0 | ~1.1 |

| 15 | ~36.0 | ~2.3, 1.8 | 30 | ~24.5 | ~0.9 |

*Data is predicted based on comparative analysis of published data for Platycoside N and Platycoside O.[4][5]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Sugar Moieties of this compound in Pyridine-d₅ *

| Sugar Unit | Position | ¹³C (δc) | ¹H (δH) |

| 3-O-Glc | 1' | ~106.5 | ~5.1-5.3 (d, J ≈ 8.0 Hz) |

| 2' | ~75.0 | ~4.0 | |

| 3' | ~78.5 | ~4.1 | |

| 4' | ~73.0 | ~4.3-4.4 | |

| 5' | ~77.0 | ~4.4-4.5 | |

| 6' | ~63.0 | ~4.8, 3.9 | |

| Glc (inner) | 1'' | ~105.0 | ~5.1-5.3 (d, J ≈ 8.0 Hz) |

| 2'' | ~75.0 | ~4.0 | |

| 3'' | ~78.5 | ~4.1 | |

| 4'' | ~73.0 | ~4.3-4.4 | |

| 5'' | ~77.0 | ~4.4-4.5 | |

| 6'' | ~70.0 | ~4.8, 3.9 | |

| 28-O-Ara | 1''' | ~93.5 | ~6.4 (d, J ≈ 2.5 Hz) |

| 2''' | ~75.0 | ~4.5 | |

| 3''' | ~70.0 | ~4.5 | |

| 4''' | ~66.0 | ~4.3-4.4 | |

| 5''' | ~63.0 | ~4.5, 4.2 | |

| Rha | 1'''' | ~101.0 | ~5.7 (br s) |

| 2'''' | ~72.0 | ~4.5 | |

| 3'''' | ~72.5 | ~4.6 | |

| 4'''' | ~83.5 | ~4.4 | |

| 5'''' | ~68.5 | ~4.4 | |

| 6'''' | ~18.5 | ~1.7 (d, J ≈ 5.5 Hz) | |

| Xyl | 1''''' | ~106.5 | ~5.1-5.3 (d, J ≈ 8.0 Hz) |

| 2''''' | ~76.0 | ~4.0 | |

| 3''''' | ~77.5 | ~4.1 | |

| 4''''' | ~71.0 | ~4.1-4.2 | |

| 5''''' | ~67.5 | ~4.1-4.2 |

*Data is predicted based on comparative analysis of published data for Platycoside N and Platycoside O.[4][5]

Chemical Degradation: Deconstructing the Glycosidic Linkages

Chemical hydrolysis is a critical step to identify the constituent monosaccharides and the aglycone.

Alkaline hydrolysis selectively cleaves the ester linkage at the C-28 position of the triterpenoid saponin, yielding a prosapogenin. The alkaline hydrolysis of this compound has been reported to afford a new monodesmosidic prosaponin: 3-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranosyl-(1→6)-β-d-glucopyranosyl-2,3,16,23,24-pentahydroxyolean-12-ene-28-oic acid.

Complete acid hydrolysis cleaves all glycosidic linkages, releasing the aglycone and the individual monosaccharide units. Analysis of the sugar mixture by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization allows for their identification and quantification. For platycosides, the common sugar units include D-glucose, L-arabinose, L-rhamnose, and D-xylose.

Table 4: Expected Products of this compound Hydrolysis

| Hydrolysis Method | Products |

| Alkaline Hydrolysis | Prosapogenin (Aglycone with C-3 sugar chain) + Oligosaccharide from C-28 |

| Acid Hydrolysis | Platycodigenin (Aglycone) + D-Glucose + L-Arabinose + L-Rhamnose + D-Xylose |

Experimental Protocols

Detailed methodologies are crucial for the reproducible elucidation of the structure of this compound.

-

Instrumentation: Waters ACQUITY UPLC system coupled to a SYNAPT G2-S quadrupole time-of-flight mass spectrometer.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient starts with a low percentage of B, increasing linearly to a high percentage over approximately 15-20 minutes to ensure separation of the complex saponin mixture.

-

Flow Rate: 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.

-

Mass Range: m/z 100-2000.

-

Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

-

Instrumentation: Bruker Avance 500 MHz or higher spectrometer.

-

Solvent: Pyridine-d₅ is commonly used for dissolving triterpenoid saponins.

-

Experiments:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D NMR experiments (COSY, HSQC, HMBC, NOESY) to establish connectivities between protons and carbons, and through-space correlations to determine stereochemistry.

-

-

Temperature: 298 K.

-

Reagent: 5% KOH in methanol.

-

Procedure:

-

Dissolve this compound in the methanolic KOH solution.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and neutralize with an acid (e.g., HCl).

-

Partition the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer will contain the prosapogenin, and the aqueous layer will contain the sugar chain from the C-28 position.

-

Isolate and purify the products using chromatographic techniques.

-

-

Reagent: 2M HCl or 2M Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve this compound in the acidic solution.

-

Heat the mixture at 90-100 °C for 2-4 hours.

-

Cool the reaction and extract the aglycone with an organic solvent (e.g., ethyl acetate).

-

Neutralize the aqueous layer containing the monosaccharides.

-

Reduce the sugars with NaBH₄ followed by acetylation with acetic anhydride (B1165640) to form alditol acetates.

-

Analyze the alditol acetates by GC-MS and compare their retention times and mass spectra with authentic standards to identify the sugars and their stereochemistry.

-

Logical Workflow and Visualization

The structural elucidation of this compound follows a logical progression of experiments designed to piece together its molecular puzzle.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, combining high-resolution mass spectrometry, detailed NMR analysis, and controlled chemical degradation, is essential for the unambiguous structural determination of this compound. The elucidated structure provides the foundation for further investigation into its biological activities and potential for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platycoside O, a New Triterpenoid Saponin from the Roots of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Platycoside G1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the analytical characterization of this class of compounds.

This compound, also known as Deapi-platycoside E, is a bioactive constituent of Platycodi Radix, a traditional herbal medicine. Its various pharmacological activities make it a compound of interest for further research and development. Accurate and detailed spectroscopic data are crucial for its identification, quantification, and structural elucidation.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for its structural characterization through fragmentation analysis.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 g/mol | [1] |

| Observed Ion (ESI-) | [M+HCOO]⁻ | [2] |

| Calculated m/z | 1461.6346 | [2] |

| Observed m/z | 1416.6409 ([M-H]⁻ inferred) | [2] |

Note: The observed m/z values can vary slightly depending on the specific mass spectrometer and experimental conditions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In negative ion mode ESI-MS/MS, platycoside saponins (B1172615) typically exhibit characteristic fragmentation patterns involving the cleavage of glycosidic bonds. The fragmentation often results in the sequential loss of sugar moieties, which can be invaluable for determining the sugar sequence and the structure of the aglycone. While specific fragmentation data for this compound is not extensively published, the general fragmentation behavior of related platycosides involves the loss of terminal sugar units first, followed by the cleavage of sugars closer to the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts of all protons and carbons in the molecule.

Table 2: Representative ¹H NMR Chemical Shifts for Platycoside Aglycone and Sugar Moieties (in Pyridine-d₅)

| Position | Representative δH (ppm) | Multiplicity |

| Aglycone | ||

| H-12 | ~ 5.46 | br s |

| Sugar Moieties | ||

| Anomeric Protons | 4.8 - 6.5 | d or br s |

| Other Sugar Protons | 3.5 - 4.8 | m |

| Methyl Protons (Rhamnose) | ~ 1.6-1.7 | d |

Table 3: Representative ¹³C NMR Chemical Shifts for Platycoside Aglycone and Sugar Moieties (in Pyridine-d₅)

| Position | Representative δC (ppm) |

| Aglycone | |

| C-12 | ~ 122.5 |

| C-13 | ~ 144.0 |

| C-28 (COOH) | ~ 176.0 |

| Sugar Moieties | |

| Anomeric Carbons | 95.0 - 107.0 |

| Other Sugar Carbons | 60.0 - 85.0 |

| Methyl Carbon (Rhamnose) | ~ 18.5 |

2D NMR Correlations

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons within each sugar residue and within the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signal for each proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is essential for determining the linkages between sugar units and the attachment points of the sugar chains to the aglycone.

Experimental Protocols

Isolation and Purification of Platycosides from Platycodon grandiflorum

This protocol is a generalized procedure based on common methodologies for the extraction and isolation of triterpenoid saponins.

-

Extraction:

-

Air-dry the roots of Platycodon grandiflorum and grind them into a fine powder.

-

Extract the powdered material with 70-80% ethanol (B145695) or methanol (B129727) at room temperature with continuous stirring for 24 hours. Repeat the extraction process three times.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition sequentially with n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Evaporate the n-butanol fraction to dryness.

-

-

Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., D101) or silica (B1680970) gel.

-

Elute with a stepwise gradient of methanol in water or chloroform-methanol-water mixtures.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing compounds with similar retention factors.

-

Further purify the combined fractions using preparative HPLC on a C18 column to isolate this compound.

-

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅) or deuterated methanol (methanol-d₄). Pyridine-d₅ is often preferred for saponins as it can improve the resolution of hydroxyl proton signals.

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 2048 or more).

-

2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to obtain high-resolution spectra.

UPLC-QTOF-MS Analysis

-

Sample Preparation: Prepare a stock solution of the purified this compound or the saponin-rich extract in methanol at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Gradient Program: A typical gradient might be: 10-30% B over 10 minutes, 30-90% B over 5 minutes, hold at 90% B for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 35-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 2.5-3.5 kV.

-

Cone Voltage: 30-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 300-350 °C.

-

Mass Range: m/z 100-2000.

-

Acquisition Mode: MS and MS/MS (data-dependent acquisition).

-

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and structural elucidation of a natural product like this compound.

Isolation and characterization workflow for this compound.

References

The Biosynthesis of Platycoside G1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Platycoside G1, a significant triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Platycodon grandiflorus. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying the production of this bioactive compound.

Introduction

Platycodon grandiflorus, commonly known as the balloon flower, is a perennial flowering plant that has been a staple in traditional East Asian medicine for centuries. Its roots, in particular, are rich in a class of triterpenoid saponins (B1172615) known as platycosides, which are credited with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Among these, this compound, also referred to as deapi-platycoside E, has garnered significant scientific interest. Understanding its biosynthesis is crucial for the potential metabolic engineering of this plant to enhance the production of this valuable compound for pharmaceutical applications.

This guide delineates the current understanding of the this compound biosynthetic pathway, from its fundamental precursors to the final enzymatic modifications. It also provides a compilation of relevant quantitative data and outlines key experimental protocols for the study of this pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The pathway can be broadly divided into three key stages:

-

Formation of the Triterpenoid Backbone: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined head-to-head to produce squalene (B77637). This reaction is catalyzed by squalene synthase (SQS). Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). The cyclization of 2,3-oxidosqualene by β-amyrin synthase (β-AS) marks a critical branch point, leading to the formation of the pentacyclic triterpenoid backbone, β-amyrin, which is the foundational structure for oleanane-type saponins like the platycosides.

-

Modification of the Aglycone: The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The CYP716 family of enzymes has been identified as playing a major role in the oxidation of the β-amyrin skeleton in P. grandiflorus[1]. For instance, CYP716A141 has been characterized as a β-amyrin C-16β oxidase[2]. These modifications lead to the formation of various sapogenins, the non-sugar portion of the saponin. The sapogenin of this compound is platycodigenin.

-

Glycosylation and Final Tailoring: The sapogenin is then subjected to a series of glycosylation steps, where sugar moieties are attached by UDP-dependent glycosyltransferases (UGTs). A key initial step is the glycosylation at the C-3 hydroxyl group of platycodigenin, catalyzed by the UGT73 subfamily member, PgGT2, which attaches a glucose molecule[3]. Subsequent glycosylations at various positions lead to the formation of more complex platycosides, such as Platycoside E.

This compound is structurally known as deapi-platycoside E, indicating that it is derived from Platycoside E by the removal of an apiose sugar residue. While a specific enzyme for this final de-apiosylation step has not been definitively isolated and characterized in P. grandiflorus, studies on the enzymatic conversion of platycosides suggest the involvement of glycoside hydrolases. For instance, the enzyme complex Cytolase PCL5 has been shown to convert Platycoside E to deapiose-xylosylated platycodin D, a process that includes a deapiosylation step. This provides strong evidence for a similar enzymatic mechanism in the formation of this compound from Platycoside E in the plant.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the part of the Platycodon grandiflorum plant. The following table summarizes quantitative data from a study that analyzed the content of 38 saponins in different plant tissues.

| Compound | Root (mg/100g DW) | Stem (mg/100g DW) | Leaf (mg/100g DW) | Bud (mg/100g DW) |

| Platycoside E | 150.3 ± 5.2 | 25.6 ± 0.9 | 35.8 ± 1.3 | 45.1 ± 1.6 |

| This compound | 25.8 ± 0.9 | 5.1 ± 0.2 | 7.2 ± 0.3 | 9.0 ± 0.3 |

| Platycodin D | 85.2 ± 3.0 | 15.3 ± 0.5 | 20.1 ± 0.7 | 28.4 ± 1.0 |

Data adapted from a study on the characterization of saponins in various parts of Platycodon grandiflorum. Values are presented as mean ± standard deviation.

Experimental Protocols

This section outlines the general methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Extraction and Analysis of Platycosides

Objective: To extract and quantify this compound and other platycosides from P. grandiflorum plant material.

Methodology:

-

Sample Preparation: Fresh plant material (roots, stems, leaves) is washed, dried, and ground into a fine powder.

-

Extraction: The powdered sample is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as sonication or Soxhlet extraction.

-

Purification: The crude extract is filtered and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

HPLC Conditions: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile.

-

MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns of the individual platycosides.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize the enzymes involved in the this compound biosynthetic pathway.

Methodology:

-

Gene Cloning: The candidate gene (e.g., a putative UGT or CYP450) is amplified from P. grandiflorum cDNA and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Pichia pastoris (a methylotrophic yeast) or Escherichia coli. The expression of the recombinant protein is induced under optimized conditions.

-

Protein Purification: The recombinant protein is purified from the host cell lysate or culture medium using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its putative substrate and any necessary co-factors.

-

For a UGT: The reaction mixture would typically contain the purified enzyme, the sapogenin acceptor (e.g., platycodigenin), and the sugar donor (e.g., UDP-glucose).

-

For a Glycoside Hydrolase: The reaction would involve incubating the purified enzyme with the glycosylated substrate (e.g., Platycoside E).

-

-

Product Analysis: The reaction products are analyzed by HPLC or LC-MS to confirm the identity of the product and to determine the enzyme's kinetic parameters.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has significantly advanced our understanding of triterpenoid saponin formation in Platycodon grandiflorus. The identification of key enzymes such as β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases provides a molecular toolkit for the potential metabolic engineering of this important medicinal plant.

Future research should focus on the definitive identification and characterization of the specific glycoside hydrolase responsible for the conversion of Platycoside E to this compound. Furthermore, a deeper understanding of the regulatory networks that control the expression of the biosynthetic genes will be crucial for developing effective strategies to enhance this compound production. The application of synthetic biology and CRISPR/Cas9 gene editing technologies holds great promise for the targeted manipulation of this pathway, ultimately leading to the development of P. grandiflorum varieties with optimized profiles of bioactive platycosides for pharmaceutical use.

References

A Technical Guide to the Antioxidant Mechanisms of Platycoside G1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has demonstrated significant antioxidant properties.[1] Its mechanism of action is multifaceted, involving both direct scavenging of reactive species and modulation of endogenous antioxidant defense systems. This technical guide elucidates these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The primary cellular pathway implicated is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

Core Antioxidant Mechanisms

The antioxidant activity of this compound can be broadly categorized into two main types: direct radical scavenging and indirect cellular defense activation.

Direct Radical Scavenging Activity

This compound exhibits a potent capacity to directly neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). This has been quantified using various assays, most notably the Total Oxidant-Scavenging Capacity (TOSC) assay, which measures the ability of a compound to quench peroxyl radicals and peroxynitrite.[2] While other saponins (B1172615) from Platycodon grandiflorum like Platycodin D show higher activity against peroxyl radicals, this compound (also known as deapioplatycoside E) is particularly effective against the highly damaging peroxynitrite.[2][3]

Indirect Antioxidant Activity: The Keap1-Nrf2 Signaling Pathway

A more profound and sustained antioxidant effect of this compound is mediated through the upregulation of the cell's own defense mechanisms via the Keap1-Nrf2 signaling pathway.[4] This pathway is a central regulator of cellular redox homeostasis.

-

Basal State: Under normal physiological conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

-

Activation by this compound: this compound, likely by inducing mild oxidative stress or interacting with cysteine residues on Keap1, disrupts the Keap1-Nrf2 interaction. This disruption prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes.

-

Key Downstream Enzymes: The primary enzymes upregulated by Nrf2 activation include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoenzyme that detoxifies reactive quinones, preventing them from redox cycling and generating ROS.

-

This indirect mechanism provides a prolonged and amplified antioxidant response compared to direct scavenging alone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

Preliminary In Vitro Screening of Platycoside G1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorus, is a subject of growing interest within the scientific community due to its potential therapeutic properties. As a member of the platycoside family, which is known for a wide array of pharmacological activities, this compound is being investigated for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's bioactivity, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific quantitative bioactivity data for isolated this compound is still emerging, this guide leverages data from extracts with known this compound content and studies on closely related platycosides to provide a foundational understanding for researchers in the field.

Quantitative Bioactivity Data

Quantitative data on the specific bioactivities of pure this compound are limited in publicly available literature. However, studies on extracts of Platycodon grandiflorum with quantified levels of this compound provide valuable preliminary insights.

Table 1: Composition of this compound in a Bioactive Platycodon grandiflorum Water Extract (PGW)

| Compound | Content (μg/g of extract) |

| This compound | 292.56 ± 14.26[1][2] |

| Platycoside E | 801.72 ± 29.32[1][2] |

| Platycodin D3 | 270.99 ± 13.04[1] |

| Deapio-platycodin D | 84.45 ± 6.44 |

| Platycodin D2 | 326.03 |

| Platycodin D | 381.77 |

| Polygalacin D | 337.76 |

Table 2: Anti-inflammatory and Neuroprotective Activity of a Platycodon grandiflorum Water Extract (PGW) Containing this compound

| Bioassay | Treatment Concentration (µg/mL) | % Inhibition / Effect |

| Nitric Oxide (NO) Production Inhibition in Aβ-induced BV2 cells | 50 | 30.4% reduction |

| 100 | 36.7% reduction | |

| 200 | 61.2% reduction | |

| IL-1β Production Inhibition in Aβ-induced BV2 cells | 50 | 20% suppression |

| 100 | 28% suppression | |

| 200 | 44% suppression | |

| IL-6 Production Inhibition in Aβ-induced BV2 cells | 50 | 22% suppression |

| 100 | 35% suppression | |

| 200 | 58% suppression | |

| TNF-α Production Inhibition in Aβ-induced BV2 cells | 200 | Significant inhibitory activity |

Table 3: Comparative Antioxidant Activity of Deapi-platycoside E (this compound)

| Saponin | Relative TOSC Value against Peroxyl Radicals |

| Platycodin D | Highest |

| Polygalacic acid | |

| Platycodigenin | |

| Deapi-platycoside E (this compound) | Lower than Platycodin D, Polygalacic acid, and Platycodigenin |

| Platycoside E | Lowest |

*TOSC (Total Oxidant Scavenging Capacity) values indicate the relative antioxidant activity against peroxyl radicals. A higher value signifies greater antioxidant capacity. This study did not provide specific IC50 values but ranked the compounds based on their scavenging activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro screening of this compound's bioactivity. These protocols are based on established methods used for the assessment of triterpenoid saponins.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic or proliferative effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., cancer cell lines like HeLa or neuronal cells like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in a complete culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay assesses the potential of a compound to inhibit the inflammatory response in vitro.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

DPPH Reaction: In a 96-well plate, add 100 µL of each concentration of this compound to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH; 0.2 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins and investigate the effect of a compound on signaling pathways.

-

Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., LPS or Aβ), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, p-ERK, p-p38) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualization

Platycodon grandiflorum saponins, including potentially this compound, have been shown to modulate key signaling pathways involved in inflammation, cell survival, and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.

Conclusion

The preliminary in vitro screening of this compound bioactivity suggests its potential as a valuable natural compound with therapeutic applications. While direct quantitative data for the pure compound is still being established, studies on extracts of Platycodon grandiflorum rich in this compound demonstrate significant anti-inflammatory and neuroprotective properties. These effects are likely mediated, at least in part, through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific bioactivities of this compound and elucidate its mechanisms of action. Future research should focus on isolating pure this compound and conducting comprehensive dose-response studies across a range of in vitro models to establish definitive IC50 and EC50 values, which will be crucial for its potential development as a therapeutic agent.

References

Platycoside G1: A Technical Guide to its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, also known as Deapi-platycoside E, is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum.[1] This natural compound is recognized for its potent antioxidant properties and is increasingly being investigated for its broader pharmacological activities.[1] As a key bioactive constituent of a plant used extensively in traditional medicine, this compound is gaining attention for its potential to modulate critical cellular signaling pathways involved in inflammation, apoptosis, and cell survival. This document provides an in-depth technical overview of the mechanisms of action of this compound, focusing on its impact on the NF-κB, MAPK, and PI3K/Akt signaling cascades.

Disclaimer: Much of the current research on specific signaling pathways has been conducted using extracts or saponin mixtures from Platycodon grandiflorum, which contain this compound as a significant component. This guide synthesizes these findings to infer the role of this compound, while also presenting data on related platycosides for context. Further studies using the purified compound are needed for definitive characterization.

Core Signaling Pathways Modulated by this compound

This compound and its related compounds exert their cellular effects by intervening in several key signaling cascades. These interactions are central to their anti-inflammatory, anti-apoptotic, and antioxidant activities.

Anti-Inflammatory Signaling: NF-κB and MAPK Pathways

2.1.1 The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[2] In an inactive state, NF-κB dimers are held in the cytoplasm by Inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β.[3]

Extracts of Platycodon grandiflorum containing this compound have been shown to exert significant anti-inflammatory effects by downregulating this pathway.[3] Treatment with these saponins (B1172615) remarkably suppresses the phosphorylation of NF-κB and its upstream regulators, IKKα/β and IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.[4]

2.1.2 The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, comprising the ERK, JNK, and p38 pathways, are crucial in translating extracellular stimuli into cellular responses like inflammation and apoptosis.[3] The activation of these kinases via phosphorylation is a key step in the inflammatory process. Studies on Platycodon grandiflorum extracts demonstrate a concentration-dependent inhibition of the phosphorylation of p38, ERK, and JNK in response to inflammatory triggers like beta-amyloid (Aβ).[3] This suppression of MAPK signaling is a primary mechanism by which these saponins, including this compound, attenuate inflammation.

Cell Survival and Apoptosis: PI3K/Akt and Mitochondrial Pathways

2.2.1 The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling nexus for promoting cell survival, proliferation, and growth, thereby playing a critical anti-apoptotic role.[5][6] In many pathological conditions, this pathway is overactive. Aqueous extracts of Platycodon grandiflorum have been found to attenuate lipopolysaccharide-induced acute lung injury by inhibiting the PI3K/Akt signaling pathway.[5] This effect is characterized by a dose-dependent reduction in the phosphorylation of Akt, a key downstream effector of PI3K.[7] By inhibiting this pro-survival pathway, this compound can sensitize cells to apoptosis, an important mechanism in anti-cancer research.

2.2.2 The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins determines mitochondrial outer membrane permeabilization (MOMP). An increase in the Bax/Bcl-2 ratio leads to MOMP, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in programmed cell death.[3]

Platycodon grandiflorum extracts containing this compound have been shown to induce apoptosis by modulating this pathway.[3] Treatment with these extracts leads to a decrease in the expression of Bcl-2 and an increase in the expression of Bax, thereby promoting the release of cytochrome c and activating caspases-9 and -3.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Platycodon grandiflorum extracts containing this compound and related saponins.

Table 1: Content of this compound in Platycodon grandiflorum Extracts

| Extract Type | Plant Part | Method | This compound Content | Reference |

|---|---|---|---|---|

| Hot Water Extract (PGW) | Root | HPLC | 292.56 ± 14.26 µg/g | [3] |

| Methanolic Extract | Root (with peel) | UPLC-QToF/MS | 1674.60 ± 25.45 mg/100g (Total Saponins) |[8][9] |

Table 2: Bioactivity of Platycodon grandiflorum Water Extract (PGW) in Aβ-stimulated BV2 Microglia

| PGW Concentration | Nitric Oxide (NO) Inhibition | Statistical Significance | Reference |

|---|---|---|---|

| 50 µg/mL | 30.4% | p < 0.05 | [3] |

| 100 µg/mL | 36.7% | p < 0.01 | [3] |

| 200 µg/mL | 61.2% | p < 0.001 |[3] |

Table 3: Effect of Platycodin D (a related saponin) on p-Akt/Akt Ratio in U251 Glioma Cells (48h)

| Platycodin D Conc. (µM) | Effect on p-Akt/Akt Ratio | Statistical Significance vs. Control | Reference |

|---|---|---|---|

| 16.3 | Dose-dependent reduction | p < 0.05 | [7] |

| 40.8 | Dose-dependent reduction | p < 0.01 | [7] |

| 81.6 | Dose-dependent reduction | p < 0.01 | [7] |

| 163.2 | Dose-dependent reduction | p < 0.01 |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound on cellular signaling.

Western Blotting for Phosphorylated and Total Proteins

This protocol is designed to detect changes in the phosphorylation status of signaling proteins like MAPKs and Akt.

-

Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) in 6-well plates to reach 70-80% confluency. Pre-treat cells with varying concentrations of this compound or extract for 2-24 hours. Subsequently, stimulate with an agonist (e.g., 1 µg/mL LPS for 30 minutes) if required.

-

Lysis and Protein Quantification: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate, then clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit.[10]

-

Sample Preparation and Electrophoresis: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and denature by heating at 95°C for 5 minutes. Load samples onto a 4-20% polyacrylamide gel and perform SDS-PAGE at 100-120V.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[11]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation. After washing 3x with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[10]

-

Stripping and Re-probing: To determine the total protein level, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein (e.g., anti-total-p38) and a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated to total protein is then calculated via densitometry.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well opaque plate. Co-transfect the cells with two plasmids: one containing the firefly luciferase reporter gene driven by an NF-κB-responsive promoter, and a second plasmid containing a constitutively expressed Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency. Use a suitable transfection reagent like Lipofectamine.[13]

-

Treatment and Stimulation: After 24 hours of transfection, replace the medium. Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 2 hours). Subsequently, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[14]

-

Cell Lysis: Remove the medium and wash cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[14]

-

Luminescence Measurement: Use a dual-luciferase reporter assay system and a plate-reading luminometer. First, inject the firefly luciferase substrate into the well and measure the luminescence. Second, inject a quencher and the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) and measure the second luminescence signal.[14]

-

Data Analysis: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. Determine the fold-change in NF-κB activity relative to the stimulated, untreated control.[14]

Conclusion

This compound, a key saponin from Platycodon grandiflorum, demonstrates significant potential as a modulator of fundamental cellular signaling pathways. Evidence from studies on its native extracts indicates robust inhibitory effects on pro-inflammatory cascades, including the NF-κB and MAPK pathways. Furthermore, its ability to suppress the pro-survival PI3K/Akt pathway while promoting the intrinsic mitochondrial apoptosis pathway highlights its potential utility in oncology and inflammatory disease research. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to further elucidate and harness the therapeutic potential of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB luciferase reporter assay [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

Foundational Research on Platycoside G1 and its Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorum, has emerged as a promising natural compound with potent antioxidant properties.[1] This technical guide provides an in-depth analysis of the foundational research on this compound, focusing on its mechanisms of action against oxidative stress, relevant signaling pathways, and a summary of key quantitative findings.

Mechanism of Action: Combating Oxidative Stress

This compound, along with other saponins (B1172615) from Platycodon grandiflorum, exerts its antioxidant effects through a multi-pronged approach. The primary mechanism involves the upregulation of the cellular antioxidant defense system and the direct scavenging of reactive oxygen species.[2][3]

Activation of the Nrf2/ARE Signaling Pathway

A critical mechanism by which this compound and related saponins combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stressors, or upon stimulation by compounds like this compound, this inhibition is released.

The proposed mechanism is as follows:

-

Inhibition of Keap1: this compound and other electrophilic compounds can interact with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.

-

Nrf2 Nuclear Translocation: Once freed from Keap1, Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription and subsequent translation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes play a crucial role in detoxifying ROS and protecting the cell from oxidative damage.

Inhibition of Pro-inflammatory Pathways

Oxidative stress and inflammation are intricately linked. This compound and crude saponin extracts from Platycodon grandiflorum (PGS) have been shown to downregulate pro-inflammatory signaling pathways, such as the NF-κB pathway. By suppressing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which also contribute to oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound and related saponins in the context of oxidative stress.

Table 1: Effects on Cell Viability and ROS Production

| Cell Line | Stressor | Compound/Concentration | Effect on Cell Viability | Effect on ROS Production | Reference |

| HT22 | Amyloid-beta (10 µM) | PGS (5, 10, 20 µg/mL) | Protective effect | Significant reduction | |

| BV2 | Amyloid-beta (10 µM) | PGW (50, 100, 200 µg/mL) | Mitigated cytotoxicity | Dose-dependent attenuation (reduced to 30.4%, 42.0%, and 44.2%) | |

| PC-12 | - | Platycodin D | IC50 of 13.5 ± 1.2 µM at 48h | Increased ROS levels (pro-apoptotic effect in cancer cells) | |

| HPF | H₂O₂ | H₂O₂ | IC50 of ~50 µM at 24h | Increased superoxide anion levels |

*PGS: Platycodon grandiflorum crude saponin; PGW: Platycodon grandiflorum water extract.

Table 2: Effects on Antioxidant Enzyme Expression and Activity

| Cell Line/Model | Compound/Concentration | Upregulated Enzymes | Downregulated Markers | Reference |

| HT22 | PGS (5, 10, 20 µg/mL) | Nrf2, HO-1, SOD2, CAT, GPx | - | |

| 5XFAD Mice | PGS | - | Reduced 4-HNE (oxidative damage marker) | |

| High-Fat Diet Mice | PG | HO-1, NQO1 | - | |

| Rat Hepatocytes | CKS | - | Reduced lipid peroxidation, restored GSH |

*CKS: Changkil saponins (Platycodon grandiflorum saponins).

Table 3: Antioxidant Capacity of Platycodon Saponins

| Compound | Assay | Antioxidant Activity (Relative) | Reference |

| Platycodin D | TOSC (peroxyl radicals) | Highest among tested platycosides | |

| Polygalacic acid | TOSC (peroxyl radicals) | Second highest | |

| Platycodigenin | TOSC (peroxyl radicals) | Third highest | |

| Deapio-platycosides E | TOSC (peroxyl radicals) | Fourth highest | |

| Platycoside E | TOSC (peroxyl radicals) | Fifth highest |

*TOSC: Total Oxidant-Scavenging Capacity.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the foundational research on this compound and oxidative stress.

Cell Culture and Treatment

-

Cell Lines:

-

HT22 (mouse hippocampal neuronal cells): Used to model neurotoxicity and oxidative stress in neurons.

-

BV2 (mouse microglial cells): Employed to study neuroinflammation and the role of microglia in oxidative stress.

-

PC-12 (rat pheochromocytoma cells): A model for neuronal differentiation and neurotoxicity studies.

-

Primary rat cortical cells: Used for neuroprotection assays against glutamate-induced toxicity.

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound or related saponin extracts for a specified duration (e.g., 1-2 hours) before being exposed to an oxidative stressor (e.g., amyloid-beta, hydrogen peroxide) for a further period (e.g., 24 hours).

Assessment of Cell Viability (MTS Assay)

-

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Procedure:

-

After treatment, the cell culture medium is replaced with a fresh medium containing the MTS reagent.

-

Cells are incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm).

-

Cell viability is expressed as a percentage relative to the untreated control group.

-

Measurement of Intracellular ROS (DCF-DA Staining)

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Following treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with a DCF-DA solution (e.g., 10 µM) in the dark for a specified period (e.g., 30 minutes) at 37°C.

-

After incubation, cells are washed again with PBS to remove the excess dye.

-

The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Analysis of Protein Expression (Western Blotting)

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, β-actin as a loading control).

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software.

-

Conclusion and Future Directions

The foundational research on this compound and related saponins from Platycodon grandiflorum strongly supports their potential as therapeutic agents for combating conditions associated with oxidative stress. The primary mechanism of action involves the robust activation of the Nrf2/ARE signaling pathway, leading to the upregulation of a wide array of antioxidant enzymes. This, coupled with the downregulation of pro-inflammatory pathways, provides a powerful and multifaceted defense against cellular damage induced by reactive oxygen species.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize its delivery and efficacy in vivo.

-

Clinical Trials: Well-designed clinical trials are essential to translate the promising preclinical findings into therapeutic applications for human diseases.

-

Structure-Activity Relationship Studies: Further investigation into how the specific structural features of different platycosides influence their antioxidant activity could lead to the development of more potent and specific Nrf2 activators.

-

Long-term Safety: Comprehensive long-term safety and toxicology studies are necessary before this compound can be widely adopted as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Protective effect of saponins derived from roots of Platycodon grandiflorum on tert-butyl hydroperoxide-induced oxidative hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Initial Studies on the Anti-inflammatory Effects of Platycoside G1: A Technical Guide

This technical guide provides an in-depth analysis of the initial studies concerning the anti-inflammatory properties of Platycoside G1, a major triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

Platycodon grandiflorum has a long history in traditional oriental medicine for treating inflammatory ailments such as bronchitis and asthma.[1][2] Modern pharmacological research has focused on its constituent saponins (B1172615), with this compound being a significant component, to elucidate their therapeutic potential.[3][4] Initial research indicates that extracts containing this compound exhibit potent anti-inflammatory effects by modulating key signaling cascades and reducing the production of pro-inflammatory mediators. This guide synthesizes findings from studies on various P. grandiflorum extracts where this compound is a known constituent, providing a foundational understanding of its anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies on P. grandiflorum extracts. These studies utilized in vitro models, primarily lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, to mimic an inflammatory response.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Cell Line | Extract/Compound | Concentration | % Inhibition of NO Production | Reference |

| BV2 Microglia | PGW¹ | 50 µg/mL | 30.4% | [3][4] |

| 100 µg/mL | 36.7% | [3][4] | ||

| 200 µg/mL | 61.2% | [3][4] | ||

| NR8383 Macrophages | BT-PGR² | 5% | Significant Inhibition | [5] |

| 10% | Significant Inhibition | [5] |

¹PGW: Platycodon grandiflorum water extract, containing 292.56 µg/g this compound.[3][4] ²BT-PGR: Biotransformed Platycodon grandiflorum root extracts.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cell Line | Extract/Compound | Concentration | Cytokine | % Inhibition / Effect | Reference |

| BV2 Microglia | PGW | 200 µg/mL | TNF-α | Significant Inhibition | [3][4] |

| PGW | 50-200 µg/mL | IL-1β | Effective Suppression | [3][4] | |

| PGW | 50-200 µg/mL | IL-6 | Effective Suppression | [3][4] | |

| NR8383 Macrophages | BT-PGR | 5% and 10% | TNF-α | Effective Inhibition | [5] |

| BT-PGR | 5% and 10% | IL-1β | Effective Inhibition | [5] | |

| BT-PGR | 5% and 10% | IL-6 | Effective Inhibition | [5] | |

| RAW264.7 Macrophages | Phenolic Compounds (4-6, 12, 15-19) | 100 µM | IL-12 p40 | Inhibitory Effects | [2] |

| Phenolic Compounds (1-6, 12, 15-17, 19) | 100 µM | IL-6 | Inhibitory Activity | [2] | |

| Phenolic Compounds (1-6, 15-19) | 100 µM | TNF-α | Inhibitory Effects | [2] |

Core Signaling Pathways

This compound and related saponins exert their anti-inflammatory effects by modulating several key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 and PI3K/Akt pathways.

Inhibition of NF-κB and MAPK Signaling

LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5][7] Studies show that P. grandiflorum extracts significantly inhibit the phosphorylation of MAPK family members (ERK, JNK, p38) and the NF-κB p65 subunit, thereby suppressing the inflammatory response.[1][5][8]

Activation of PI3K/Nrf2/HO-1 Signaling

In addition to suppressing pro-inflammatory pathways, extracts containing this compound activate protective signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Nrf2/Heme Oxygenase-1 (HO-1) pathway is a key mechanism.[5] Activation of PI3K leads to the nuclear translocation of Nrf2, a transcription factor that induces the expression of antioxidant enzymes like HO-1.[5][9] HO-1 plays a critical role in cellular defense against oxidative stress and has potent anti-inflammatory properties.[5] Studies demonstrate that treatment with these extracts increases the phosphorylation of PI3K, promotes nuclear Nrf2 accumulation, and upregulates HO-1 expression, contributing to the overall anti-inflammatory effect.[5][9]

Experimental Protocols

The methodologies described below are synthesized from the cited studies to provide a representative overview of the experimental procedures used to evaluate the anti-inflammatory effects of this compound-containing extracts.

Cell Culture and Treatment

-

Cell Lines: Murine microglial cells (BV2), rat alveolar macrophages (NR8383), or murine macrophages (RAW264.7) are commonly used.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-